2-(3,4-Difluorophenyl)pyridine
Description
Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Chemistry
Fluorinated pyridine derivatives are a class of compounds that have become increasingly important in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. chemeurope.comuni-muenster.de The inclusion of fluorine atoms into a pyridine ring can significantly alter the molecule's physical and chemical properties. researchoutreach.org This is due to fluorine's high electronegativity, which can influence the electron distribution within the molecule, affecting its reactivity, stability, and biological activity. ontosight.ai For instance, the difluoromethyl group is of particular interest in drug research as it often dictates the properties of bioactive molecules. chemeurope.comuni-muenster.de The strategic placement of fluorine can enhance a compound's binding affinity to biological targets and improve its metabolic stability, making it a valuable tool for medicinal chemists. smolecule.com
Historical Context of Arylpyridine Synthesis and Applications
The synthesis of arylpyridines, which are compounds containing a pyridine ring attached to an aromatic system, has a rich history. researchgate.net Early methods often involved multi-step processes with harsh reaction conditions. However, the advent of transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of these compounds, allowing for more efficient and selective formation of the carbon-carbon bond between the pyridine and aryl groups. claremont.edu Arylpyridines are foundational structures in numerous biologically active compounds and functional materials. researchgate.net Their applications are widespread, ranging from pharmaceuticals and agrochemicals to materials for organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net
Structural Features and Electronic Characteristics of 2-(3,4-Difluorophenyl)pyridine
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 391604-55-0 sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₇F₂N sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 191.18 g/mol sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 95 °C at 0.4 mmHg sigmaaldrich.com |
| Density | 1.254 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.570 sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Overview of Current Research Trajectories Involving this compound
Current research on this compound and related structures is diverse and expanding. In medicinal chemistry, it serves as a crucial intermediate for creating more complex molecules with potential therapeutic applications. For example, it is a building block in the synthesis of compounds being investigated for their anti-fibrotic and anticancer activities. mdpi.com Specifically, derivatives have been synthesized and evaluated for their ability to inhibit enzymes like c-MET and VEGFR-2, which are implicated in cancer progression. nih.gov
In materials science, the electronic properties of this compound make it a valuable component in the development of materials for optoelectronic devices. It is used in the synthesis of iridium(III) complexes that exhibit phosphorescence, a property essential for their use as emitters in OLEDs. nih.govrsc.orgresearchgate.net Research has shown that incorporating this fluorinated moiety can tune the emission color and improve the efficiency of these devices. researchgate.net The compound and its derivatives are also explored in the context of photoredox catalysis. ossila.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHNEUIHKIUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3,4 Difluorophenyl Pyridine and Its Analogs
Strategies for Carbon-Carbon Bond Formation in Arylpyridine Scaffolds
The creation of the carbon-carbon bond between the pyridine (B92270) and difluorophenyl rings is a cornerstone of synthesizing 2-(3,4-Difluorophenyl)pyridine. Various transition-metal-catalyzed cross-coupling reactions are instrumental in achieving this linkage efficiently.
Suzuki-Miyaura Cross-Coupling Approaches for this compound Synthesis
The Suzuki-Miyaura cross-coupling reaction stands out as a versatile and widely used method for forming C(sp²)–C(sp²) bonds. This reaction typically involves the coupling of an organoboron compound with a halide or sulfonate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved by reacting a pyridine-based boronic acid or ester with a 3,4-difluorophenyl halide, or conversely, a 3,4-difluorophenylboronic acid with a 2-halopyridine.
Recent advancements have focused on expanding the scope of coupling partners. For instance, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been successfully used as an electrophilic partner in Suzuki-Miyaura cross-couplings with hetero(aryl) boronic acids and pinacol (B44631) boronic esters. claremont.edunih.gov These reactions, catalyzed by Pd(dppf)Cl₂, can be performed at temperatures between 65 and 100 °C, generating 2-arylpyridines in modest to good yields. claremont.edunih.gov This method provides a valuable route to heteroatom-rich biaryls, which are important in drug discovery. scholaris.ca
| Catalyst | Coupling Partners | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | PyFluor and hetero(aryl) boronic acids/esters | 65-100 | 5-89 |
Alternative Transition-Metal-Catalyzed Couplings in the Synthesis of this compound
Beyond the Suzuki-Miyaura reaction, other transition-metal-catalyzed couplings offer alternative pathways to this compound. rsc.org These methods often provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions. For example, copper-catalyzed Ullmann-type couplings have gained attention due to the low cost and toxicity of the catalyst. nih.gov These reactions can facilitate the coupling of (hetero)aryl halides with a variety of nucleophiles. nih.gov
The choice of transition metal catalyst can significantly influence the outcome of the reaction. Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been employed in the synthesis of N-heterocycles through cross-coupling strategies. rsc.orgnih.gov The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating chelation-assisted C-H bond functionalization. nih.gov
C-H Activation and Functionalization Routes to this compound
Direct C-H activation and functionalization represent a more atom-economical approach to synthesizing 2-arylpyridines, avoiding the need for pre-functionalized starting materials. nih.gov This strategy involves the direct coupling of a C-H bond in one of the aromatic rings with a suitable partner.
Palladium-catalyzed C-H activation has been successfully used for the arylation of various substrates. For example, a Pd(II)/MWCNT catalyst has been shown to be effective in the chelation-directed C-H activation and C-C bond forming reactions. rsc.org Rhodium-catalyzed C-H cyanation of 2-arylpyridines has also been demonstrated as a powerful tool for late-stage functionalization. acs.org Furthermore, iridium complexes supported by a diarylboryl/bis(phosphine) PBP pincer ligand have been investigated for the C-H activation of pyridines. chemrxiv.org
Regioselective Fluorination Strategies in Pyridine and Phenyl Moieties
The precise introduction of fluorine atoms into the pyridine or phenyl ring is critical for tuning the electronic and biological properties of the final compound. Regioselective fluorination strategies are therefore of great importance.
Recent advancements in radical fluorination have provided new methods for C-F bond formation. researchgate.net For instance, a method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines using silver(II) fluoride has been developed. nih.gov This reaction occurs at ambient temperature with high selectivity for fluorination adjacent to the nitrogen atom. nih.gov Additionally, I(I)/I(III) catalysis has been employed for the highly regioselective fluorination of unactivated allenes to generate propargylic fluorides. researchgate.net For imidazo[1,2-a]pyridines, a regioselective synthesis of 3-fluorinated derivatives has been achieved using Selectfluor in aqueous conditions. nih.gov
Multi-Step Synthetic Sequences and Optimization for this compound
One-flow multi-step synthesis of active pharmaceutical ingredients has been demonstrated, showcasing the potential for integrated and efficient manufacturing processes. tue.nl The synthesis of a key intermediate for the antibiotic drug candidate TBI-223 involved a practical and scalable two-step process, highlighting the importance of process optimization. nih.gov
Enantioselective Synthetic Approaches for Chiral Analogs of this compound
The development of chiral analogs of this compound is of significant interest, particularly in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.
Several strategies have been developed for the enantioselective synthesis of chiral pyridine derivatives. Copper-catalyzed highly enantioselective alkylation of alkenyl pyridines using Grignard reagents has been reported. researchgate.net Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives provide access to enantioenriched 3-substituted piperidines. tmc.edu Furthermore, a chiral N,N'-dioxide/scandium(III) complex has been used to catalyze the reaction between bicyclic diaziridines and donor-acceptor cyclopropanes to synthesize chiral dihydro-1H-pyrazoles. nih.gov
| Method | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| Asymmetric Alkylation | Copper-chiral diphosphine ligand / Grignard reagents | Alkylated chiral pyridines | Highly enantioselective |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst | Enantioenriched 3-substituted piperidines | High yield and excellent enantioselectivity |
| Ring-opening/migration cascade | Chiral N,N'-dioxide/scandium(III) complex | Chiral dihydro-1H-pyrazoles | Excellent enantiomeric excess values |
Chemical Reactivity and Mechanistic Investigations of 2 3,4 Difluorophenyl Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 2-(3,4-Difluorophenyl)pyridine possesses distinct sites for electrophilic and nucleophilic attack, a characteristic feature of N-heterocyclic aromatic compounds.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic substitution reactions significantly more challenging compared to benzene (B151609) and requires harsh reaction conditions. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic attack preferentially occurs at the meta positions (C3, C5), where the deactivating effect is least pronounced. The intermediate carbocation (σ-complex) formed by attack at C3 or C5 is more stable because the positive charge is not placed on the electronegative nitrogen atom in any of the resonance structures.
Common electrophilic substitution reactions and their expected outcome on the pyridine ring are summarized below.
| Reaction Type | Reagents | Expected Major Product Position |
| Nitration | KNO₃, H₂SO₄, ~300 °C | 3-Nitro derivative |
| Sulfonation | SO₃, H₂SO₄, ~230 °C | Pyridine-3-sulfonic acid |
| Bromination | Br₂, oleum, ~130 °C | 3-Bromo and 3,5-dibromo derivatives |
This table illustrates general conditions for pyridine and the expected regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. For a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present at one of these activated positions. In the case of this compound, the primary sites for nucleophilic attack on the pyridine ring are the C4 and C6 positions. The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, providing significant stabilization. The rate-determining step is typically the formation of this intermediate.
The general reactivity order for halogens as leaving groups in SNAr reactions on pyridines can vary depending on the nucleophile, but often fluorine's high electronegativity makes the attached carbon highly electrophilic, leading to rapid reactions.
Reactions Involving the Difluorophenyl Moiety of this compound
The difluorophenyl ring of the molecule is also activated toward nucleophilic aromatic substitution (SNAr). The two fluorine atoms are strong electron-withdrawing groups that, in conjunction with the deactivating effect of the attached pyridine ring, make the phenyl ring electron-poor and thus susceptible to attack by strong nucleophiles.
Nucleophilic attack can potentially displace one of the fluorine atoms. The regioselectivity of such a reaction would be influenced by the relative activation of the C3 and C4 positions of the phenyl ring. The position para to the pyridine substituent (C4-F) and the position meta to it (C3-F) will exhibit different reactivities. Computational studies on related fluoroarenes suggest that C-F bonds ortho to an activating group are often weaker and more susceptible to cleavage. In this molecule, both fluorine atoms are activated, and substitution can occur with strong nucleophiles like alkoxides, thiolates, or amines, typically under elevated temperatures.
For example, reaction with a nucleophile (Nu⁻) could lead to the following products:
Path A: Substitution at the C4 position of the phenyl ring.
Path B: Substitution at the C3 position of the phenyl ring.
The precise outcome would depend on the specific nucleophile and reaction conditions, with the formation of a stable Meisenheimer intermediate being crucial for the reaction to proceed.
Photochemical Reactivity of this compound
The photochemistry of 2-arylpyridines is a well-explored field, largely due to their application as cyclometalating ligands in the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs). This compound is expected to exhibit rich photochemical reactivity, analogous to its non-fluorinated parent compound, 2-phenylpyridine (B120327).
Upon irradiation with UV light, these compounds can undergo several transformations:
Photoinduced Cyclometalation: In the presence of transition metal precursors, such as those of iridium(III) or platinum(II), UV irradiation can promote C-H activation of the phenyl ring at the ortho-position to the C-C bond, leading to the formation of a stable five-membered cyclometalated ring. This is a key reaction for synthesizing luminescent organometallic complexes. The fluorination on the phenyl ring can significantly influence the photophysical properties (e.g., emission color and quantum yield) of the resulting metal complex.
Photoisomerization: Like other aromatic systems, this compound may undergo photoisomerization reactions, although this is less common than cyclometalation.
Electron Donor-Acceptor (EDA) Complex Formation: In the presence of suitable electron acceptors and an acid, irradiation can lead to the formation of an aryl radical cation, which can then be trapped by nucleophiles.
The photochemical reaction mechanism often involves excitation to a singlet excited state, followed by intersystem crossing to a triplet state, which is the reactive species in many organometallic transformations.
Thermal Decomposition Pathways of this compound
While specific thermal decomposition studies on this compound are not extensively documented, plausible degradation pathways can be inferred from the thermal behavior of related fluorinated aromatic compounds and pyridine derivatives. Decomposition at high temperatures would proceed through radical mechanisms involving the cleavage of the weakest bonds in the molecule.
Potential thermal decomposition pathways include:
C-C Bond Scission: The single bond connecting the pyridine and difluorophenyl rings is a likely point of initial cleavage, leading to the formation of pyridyl and difluorophenyl radicals.
C-F Bond Cleavage: Although C-F bonds are generally strong, at very high temperatures, they can break, leading to defluorination and the formation of highly reactive aryl radicals.
Ring Fragmentation: At extreme temperatures, the aromatic rings themselves will fragment into smaller, unstable species.
Formation of Stable Byproducts: The radical intermediates formed during decomposition can abstract hydrogen from other molecules or recombine to form a complex mixture of products, including hydrogen fluoride (B91410) (HF), various fluorinated and non-fluorinated aromatic compounds, and char.
Studies on the thermal degradation of materials containing the 2-phenylpyridine ligand, such as iridium complexes, indicate that decomposition can occur during thermal evaporation processes used in device fabrication.
| Temperature Range | Plausible Decomposition Events | Potential Products |
| Moderate (300-500 °C) | Initial C-C bond cleavage | Pyridyl radicals, Difluorophenyl radicals |
| High (500-800 °C) | C-F bond cleavage, Ring opening | HF, Fluorinated fragments, Smaller hydrocarbons |
| Very High (>800 °C) | Complete fragmentation | Simple gases (CO₂, N₂), Carbonaceous material (char) |
This table presents a generalized and hypothetical pathway based on the thermal decomposition of similar compounds.
Reaction Kinetics and Transition State Analysis of this compound Transformations
Detailed kinetic and transition state analyses for reactions involving this compound are scarce in the literature. However, the kinetics of the most characteristic reaction, nucleophilic aromatic substitution (SNAr), can be understood from studies on analogous systems.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the nucleophilic attack to form the Meisenheimer intermediate, is generally the rate-determining step.
Rate = k [Substrate] [Nucleophile]
The stability of the transition state leading to the Meisenheimer complex is the most critical factor influencing the reaction rate. Electron-withdrawing groups on the aromatic ring, such as the fluorine atoms and the pyridyl nitrogen, stabilize this transition state and the subsequent intermediate, thus accelerating the reaction.
Computational studies, often employing Density Functional Theory (DFT), are used to model the reaction pathways of SNAr reactions. These studies can calculate the activation energies (Ea) and geometries of transition states, providing insight into reaction mechanisms and regioselectivity. For this compound, such analysis would be crucial to predict whether nucleophilic attack is more favorable on the pyridine or the difluorophenyl ring, and at which specific carbon atom.
The relative rates of nucleophilic substitution are highly dependent on the leaving group. For halopyridines, the reactivity order can be influenced by the nucleophile.
| Leaving Group (at C2) | Relative Rate (with PhCH₂OH) |
| -F | Highest |
| -Cl | Intermediate |
| -Br | Lower |
| -I | Lowest |
This table illustrates a typical reactivity trend for SNAr on 2-halopyridines with an oxygen nucleophile, where the high electronegativity of fluorine strongly activates the ring for attack.
Coordination Chemistry and Metal Complexes of 2 3,4 Difluorophenyl Pyridine
2-(3,4-Difluorophenyl)pyridine as a Cyclometalating Ligand
This compound serves as a potent C^N cyclometalating ligand. In this capacity, it coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and a carbon atom of the difluorophenyl ring, forming a stable five-membered chelate ring. This cyclometalation process results in the formation of a strong metal-carbon bond, which is a key feature of many highly luminescent organometallic complexes.
The fluorine substituents on the phenyl ring are electron-withdrawing, which has a profound effect on the ligand's electronic properties. This electron-withdrawing nature lowers the energy of the highest occupied molecular orbital (HOMO) of the resulting complex. This modulation of the HOMO level is crucial for tuning the emission color and enhancing the efficiency of phosphorescent materials. The difluoro substitution pattern can lead to blue-shifted emissions compared to non-fluorinated analogues like 2-phenylpyridine (B120327).
Synthesis and Characterization of Iridium(III) Complexes with this compound and Related Isomers
Iridium(III) complexes featuring cyclometalated 2-(phenyl)pyridine derivatives are among the most successful phosphorescent materials. The synthesis of such complexes with this compound typically follows a well-established route. The initial step involves the reaction of iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with an excess of the this compound ligand in a high-boiling solvent, such as a mixture of 2-ethoxyethanol (B86334) and water. This reaction yields a chloro-bridged iridium(III) dimer, [(C^N)₂Ir(μ-Cl)]₂.
This dimer serves as a versatile precursor for the synthesis of heteroleptic iridium(III) complexes. The chloro-bridges can be cleaved by reacting the dimer with an ancillary ligand (L^X), such as a bipyridine, picolinate, or a β-diketonate, to afford the final monomeric complex of the type [Ir(C^N)₂(L^X)]. mdpi.comnih.gov The choice of the ancillary ligand is critical as it further allows for the fine-tuning of the complex's electronic and photophysical properties.
The characterization of these iridium(III) complexes is routinely performed using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for confirming the structure of the complex and the coordination of the ligands. Mass spectrometry provides confirmation of the molecular weight. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles, and revealing the coordination geometry around the iridium center, which is typically a distorted octahedron. nih.govanalis.com.my
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| [Ir(dfppy)₂(bpy)]⁺ (dfppy = 2-(2,4-difluorophenyl)pyridine) | ~260, 380 | ~470, 495 | >0.60 | mdpi.comunife.it |
Development of Complexes with Other Transition Metals (e.g., Gold(III), Copper(II))
While iridium(III) has been the most extensively studied metal center for complexes with 2-(phenyl)pyridine-type ligands, other transition metals have also been explored.
Gold(III) Complexes: Gold(III) complexes with substituted pyridine ligands have been investigated for their potential applications in medicinal chemistry and as luminescent materials. nih.govmdpi.com The synthesis of cyclometalated gold(III) complexes can be more challenging than their iridium(III) counterparts. Direct cycloauration is one synthetic route, though transmetalation from an organomercury precursor is also a common strategy. nih.gov These complexes typically adopt a square planar geometry. The electronic properties of gold(III) complexes with this compound are expected to be influenced by the difluoro-substituents in a manner similar to the iridium complexes.
Copper(II) Complexes: Copper(II) readily forms coordination complexes with pyridine-based ligands. nih.govacs.orgmdpi.com However, the formation of stable, luminescent cyclometalated copper(II) complexes is less common. The coordination of this compound to copper(II) would likely involve the nitrogen atom of the pyridine ring. The resulting complexes can exhibit various coordination geometries, including square planar or distorted octahedral, depending on the other ligands present in the coordination sphere. mdpi.com The study of such complexes is of interest for their potential catalytic and magnetic properties. mdpi.com
Influence of Ancillary Ligands on Coordination Properties and Electronic Structure of this compound Complexes
For instance, ancillary ligands with strong σ-donating properties, such as acetylacetonate (B107027) (acac), tend to raise the energy of the metal-centered d-orbitals, which can affect the energy of the HOMO. Conversely, ancillary ligands with extended π-systems and good π-accepting properties, like substituted bipyridines, can lower the energy of the LUMO, which is typically localized on the ancillary ligand. chemrxiv.org This interplay allows for a high degree of tunability of the photophysical properties.
The steric bulk of the ancillary ligand can also have a significant impact. Bulky ancillary ligands can prevent intermolecular interactions and aggregation-caused quenching of luminescence in the solid state, which is a critical factor for the performance of OLEDs. mdpi.com
| Ancillary Ligand (L^X) | General Effect on Emission | Rationale |
|---|---|---|
| Acetylacetonate (acac) | Tends to result in higher energy (bluer) emission. | Raises the HOMO energy level. |
| 2,2'-Bipyridine (bpy) | Emission energy can be tuned by substitution on the bpy ligand. | The LUMO is often localized on the bpy ligand. |
| Picolinate | Can lead to efficient blue emission. | Provides a stable coordination environment and can raise the energy of the triplet excited state. |
Supramolecular Assembly and Metal-Ligand Interactions Involving this compound
The planar and aromatic nature of this compound and its metal complexes makes them suitable building blocks for the construction of supramolecular assemblies. rsc.org Non-covalent interactions, such as π-π stacking and hydrogen bonding, can play a significant role in the solid-state packing of these complexes and their behavior in solution. nih.govresearchgate.net
In the solid state, the planar phenyl and pyridine rings can engage in π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The presence of fluorine atoms can introduce additional weak interactions, such as C-H···F hydrogen bonds, which can further direct the self-assembly process.
The design of ligands and complexes that can undergo controlled self-assembly is a growing area of research. By modifying the ancillary ligands with functional groups capable of specific intermolecular interactions, it is possible to create well-defined supramolecular structures. These ordered assemblies can exhibit unique photophysical properties that are different from those of the individual molecules, opening up possibilities for the development of new functional materials. rsc.org
Applications of 2 3,4 Difluorophenyl Pyridine and Its Derivatives in Advanced Materials and Catalysis
Photoredox Catalysis Mediated by 2-(3,4-Difluorophenyl)pyridine-Based Complexes
Complexes incorporating the this compound ligand, particularly those with iridium(III), are pivotal in the field of photoredox catalysis. This approach utilizes visible light to initiate single-electron transfer (SET) processes, thereby activating organic molecules to form reactive intermediates under mild conditions. acs.org The fluorinated phenylpyridine ligand plays a crucial role in tuning the photophysical and electrochemical properties of the metal complex, enhancing its efficacy as a photocatalyst.
Mechanism of Visible-Light Photoredox Catalysis with this compound Complexes
The mechanism of visible-light photoredox catalysis is initiated by the absorption of a photon by the metal complex, such as an iridium(III) complex featuring this compound ligands. acs.orgprinceton.edu This event excites an electron from a metal-centered orbital to a ligand-centered π* orbital, a process known as a metal-to-ligand charge transfer (MLCT). princeton.edurecercat.cat This creates a long-lived, high-energy excited state (*IrIII) that is both a more potent oxidant and a stronger reductant than its ground state. nih.gov
This excited state can then interact with organic substrates through two primary quenching pathways: acs.org
Oxidative Quenching: The excited photocatalyst (*IrIII) accepts an electron from a substrate (an electron donor), generating a radical cation from the substrate and a reduced form of the catalyst (IrII). The catalyst is then returned to its ground state by transferring an electron to an acceptor, completing the cycle.
Reductive Quenching: The excited photocatalyst (*IrIII) donates an electron to a substrate (an electron acceptor), forming a radical anion and the oxidized form of the catalyst (IrIV). acs.org The catalytic cycle is closed when this oxidized catalyst accepts an electron from a donor, returning to its ground state. acs.org
Through these pathways, the photocatalyst facilitates the generation of radical intermediates from stable organic molecules, which can then participate in a wide range of chemical transformations. The presence of electron-withdrawing fluorine atoms on the phenylpyridine ligand enhances the oxidizing power of the excited state, making these complexes particularly effective in oxidative catalytic cycles. acs.org
Applications in Organic Transformations (e.g., Trifluoromethylation of Arenes and Heteroarenes, Decarboxylative Arylation)
Complexes based on fluorinated phenylpyridines have proven to be highly effective catalysts for challenging organic transformations, including the introduction of trifluoromethyl groups and the formation of carbon-carbon bonds via decarboxylation.
Trifluoromethylation of Arenes and Heteroarenes
The trifluoromethyl (CF₃) group is a valuable pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity. nih.gov Photoredox catalysis offers a mild and direct method for the C-H trifluoromethylation of arenes and heteroarenes, bypassing the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net In this process, an iridium photocatalyst, such as one analogous to Ir(Fppy)₃ (where Fppy is a difluorophenylpyridine ligand), is excited by visible light. acs.orgprinceton.edunih.gov The excited catalyst then reduces a CF₃ source, like triflyl chloride, to generate a trifluoromethyl radical (•CF₃). researchgate.net This highly reactive radical adds to the aromatic or heteroaromatic ring, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product. researchgate.net This method is compatible with a broad range of substrates, including complex, biologically active molecules. nih.govresearchgate.net
Decarboxylative Arylation
Decarboxylative cross-coupling reactions provide a powerful strategy for forming C(sp³)–C(sp²) bonds by using readily available carboxylic acids as substitutes for organohalides. nih.govacs.org In a typical reaction, a dual-catalysis system merges photoredox catalysis with nickel catalysis. nih.govprinceton.edu The iridium photocatalyst, upon irradiation, oxidizes an α-amino acid derivative, which then undergoes spontaneous decarboxylation (loss of CO₂) to form an α-amino radical. nih.gov This radical is then intercepted by a Ni(II)-aryl complex (formed from the oxidative addition of an aryl halide to a Ni(0) catalyst), leading to the formation of the desired C–C bond and regeneration of the catalysts. princeton.edu This methodology allows for the direct conversion of biomass-derived amino acids into valuable benzylic amine structures. acs.org
Role in Organic Light-Emitting Diodes (OLEDs) as Emissive Materials and Phosphorescent Dopants
Derivatives of this compound are integral to the development of high-performance Organic Light-Emitting Diodes (OLEDs). They are most commonly employed as cyclometalating ligands in heavy metal complexes, particularly with iridium(III) and platinum(II). rsc.org These complexes function as phosphorescent dopants within an emissive layer, enabling the harvesting of both singlet and triplet excitons and theoretically allowing for 100% internal quantum efficiency.
Design Principles for High-Efficiency this compound-Based OLED Emitters
The design of efficient OLED emitters is centered on managing exciton (B1674681) energy and promoting radiative decay. The this compound ligand contributes to several key design principles:
High Phosphorescence Quantum Yield: The heavy metal center (e.g., Iridium) facilitates strong spin-orbit coupling, which promotes rapid intersystem crossing from singlet to triplet states and allows for efficient radiative decay from the triplet state (phosphorescence).
Tuning of Emission Color: The electronic properties of the ligands determine the energy of the emissive triplet state and thus the color of the light produced. The difluorophenyl group acts as an electron-withdrawing moiety, which can be used to tune the HOMO and LUMO energy levels of the complex. This strategic fluorination helps in achieving desired emission colors, particularly in the blue region of the spectrum, which is critical for full-color displays.
Thermally Activated Delayed Fluorescence (TADF): In some molecular designs, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) can be minimized. nwpu.edu.cn This allows triplet excitons to be converted back into singlet excitons through reverse intersystem crossing (RISC), which then decay via fluorescence. Pyridine-containing cores are often used in host materials or emitters designed for TADF to modulate electronic properties and achieve a small ΔEST. nwpu.edu.cnnih.gov
Electronic Properties and Device Performance of this compound-related OLEDs
The electronic properties of this compound-based emitters directly influence OLED performance. The fluorine substituents lower the HOMO and LUMO energy levels of the complex, which can improve charge injection and transport balance within the device. Furthermore, this tuning helps to confine excitons within the emissive layer, preventing energy loss and enhancing efficiency.
The performance of OLEDs using such emitters is evaluated by several key metrics. For instance, platinum(II) complexes with related substituted phenylpyridine ligands have demonstrated high efficiencies. rsc.org
Below is an interactive table summarizing typical performance data for OLEDs using phosphorescent metal complexes with substituted phenylpyridine ligands.
| Emitter Type | Emission Color | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
|---|---|---|---|---|
| Pt(II) Complex with Phenylpyridine Ligand | Red | 4.71 | 5.12 | ~8-12 |
| Pt(II) Complex with CF3-Phenyl-Tetrahydroquinoline Ligand | Blue-Green | 4.88 | 4.65 | ~9-13 |
| Ir(III) TADF Host with Pyridine (B92270) Core | Blue | N/A | N/A | 22.7 |
Data is representative of performance metrics found for similar classes of compounds. rsc.orgnih.gov
Application in Dye-Sensitized Solar Cells (DSSCs)
In Dye-Sensitized Solar Cells (DSSCs), a sensitizing dye absorbs sunlight and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govbohrium.com Molecules containing pyridine and its derivatives, such as this compound, can be incorporated into the structure of these organic sensitizer (B1316253) dyes to modulate their electronic and photophysical properties.
These pyridine-based moieties can function in several capacities within a D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) dye structure: researchgate.net
As part of the π-bridge: The pyridine unit can act as a component of the conjugated spacer that connects the electron-donating and electron-accepting parts of the dye molecule. sci-hub.se This influences the intramolecular charge transfer upon photoexcitation.
As an auxiliary acceptor: Heterocyclic units like recercat.catacs.orgnih.govselenadiazolo[3,4-c]pyridine can serve as secondary acceptors within the dye. researchgate.net This helps to lower the LUMO energy level of the dye, which facilitates electron injection into the TiO₂ and can broaden the light absorption spectrum to capture more of the solar spectrum. researchgate.net
Other Catalytic Applications (e.g., Water Splitting for Hydrogen Generation, Oxazole (B20620) Formation)
While the primary applications of this compound and its derivatives are extensive, research into other catalytic functionalities is an emerging area of interest. This section explores the potential of these compounds in catalyzing reactions such as water splitting for hydrogen generation and the formation of oxazoles.
Water Splitting for Hydrogen Generation
The quest for clean and sustainable energy has propelled research into efficient catalysts for water splitting to produce hydrogen gas (H₂). In this context, derivatives of fluorinated phenylpyridines have been investigated as components of photosensitizers in photocatalytic systems.
Recent studies have focused on cyclometalated Iridium(III) complexes incorporating a structural isomer of the subject compound, 2-(2,4-difluorophenyl)pyridine (B1338927). These complexes have demonstrated notable activity as photosensitizers for the reduction of water to hydrogen. rsc.org
In a particular study, two such Iridium(III) complexes, Ir(dfppy)₂(pidpyH) (complex 1) and [Ir(dfppy)₂(pidpy)] (complex 2), were synthesized and evaluated for their photocatalytic activity. rsc.org The research found that under identical experimental conditions, the complex designated as 1·PF₆ exhibited superior performance in hydrogen evolution compared to complex 2 . rsc.org
The key findings from this research are summarized in the table below:
| Catalyst | Amount of Evolved Hydrogen (μmol) | Photosensitizer Turnover Number (TON) |
| Ir(dfppy)₂(pidpyH) (1·PF₆) | 512 | 102 |
| [Ir(dfppy)₂(pidpy)] (2) | 131 | 26 |
Table 1: Photocatalytic Hydrogen Evolution using Iridium(III) Complexes rsc.org
The data clearly indicates that complex 1·PF₆ , which incorporates the 2-(2,4-difluorophenyl)pyridine ligand, is a more effective photosensitizer for hydrogen generation, producing a significantly higher amount of hydrogen and exhibiting a greater turnover number. rsc.org This suggests that the presence of the difluorophenyl-pyridine moiety plays a crucial role in the efficiency of the photocatalytic process. The fluorination of ligands in such complexes can influence their electronic properties, which in turn affects the efficiency of electron transfer processes critical for hydrogen evolution. nih.gov
While this research was conducted on a structural isomer, it provides a strong indication of the potential for this compound to be utilized in similar catalytic systems for hydrogen production. Further research into complexes containing the 3,4-difluoro substitution pattern is warranted to fully explore this potential.
Oxazole Formation
Oxazoles are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. mdpi.com The synthesis of oxazoles often relies on catalytic methods to achieve high efficiency and selectivity. scientificupdate.comnih.gov
Despite a thorough review of the current scientific literature, there is no available research data on the application of this compound or its derivatives as catalysts in the formation of oxazoles. The existing research on oxazole synthesis primarily focuses on methodologies such as the van Leusen reaction, Robinson-Gabriel synthesis, and metal-catalyzed C-H activation, employing a variety of other catalytic systems. pharmaguideline.combeilstein-journals.orgnih.gov
Therefore, the catalytic potential of this compound in oxazole formation remains an unexplored area of chemical research.
Advanced Spectroscopic and Analytical Characterization of 2 3,4 Difluorophenyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(3,4-Difluorophenyl)pyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectroscopy of this compound
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is divided into two main regions: the aromatic region for the protons on the pyridine (B92270) and difluorophenyl rings.
The pyridine ring protons typically appear as a set of distinct multiplets. The proton at the 6-position (adjacent to the nitrogen) is the most deshielded due to the inductive effect of the nitrogen atom and appears furthest downfield. The protons at the 3, 4, and 5-positions exhibit complex splitting patterns due to spin-spin coupling with each other.
The difluorophenyl ring protons also reside in the aromatic region. Their chemical shifts and multiplicities are influenced by the neighboring fluorine atoms and the adjacent pyridine ring. The proton at the 2'-position, for instance, would be expected to show coupling to the proton at the 6'-position and to the fluorine atom at the 3'-position.
A representative, though not identical, ¹H NMR spectrum for a related compound, 2-(4-Fluorophenyl)pyridine, shows the following characteristic signals, which can be used to anticipate the spectrum of the 3,4-difluoro analogue: δ 8.68 (m, 1H), 7.99 (m, 2H), 7.73 (m, 1H), 7.68 (m, 1H), 7.23 (m, 1H), 7.16 (m, 2H). The precise shifts and coupling constants for this compound would differ due to the presence of the second fluorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 (Py) | 8.6 - 8.8 | ddd | J(H-H) |
| H-3 (Py) | 7.6 - 7.8 | d | J(H-H) |
| H-4 (Py) | 7.7 - 7.9 | td | J(H-H) |
| H-5 (Py) | 7.2 - 7.4 | ddd | J(H-H) |
| H-2' (Ph) | 7.8 - 8.0 | dd | J(H-H), J(H-F) |
| H-5' (Ph) | 7.3 - 7.5 | m | J(H-H), J(H-F) |
Carbon (¹³C) NMR Spectroscopy of this compound
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. In proton-decoupled ¹³C NMR spectra, these signals typically appear as sharp singlets. However, for this compound, the carbons on the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).
The carbon atoms directly bonded to fluorine (C-3' and C-4') will show large one-bond coupling constants (¹JCF) and appear as doublets or doublet of doublets. Carbons that are two or three bonds away will show smaller coupling constants (²JCF, ³JCF). The signals for the pyridine ring carbons will also be influenced by the electron-withdrawing nature of the difluorophenyl substituent. The carbon atom at the 2-position (C-2), bonded to the phenyl ring, is expected to be significantly shifted.
For comparison, the ¹³C NMR data for 2-(4-Fluorophenyl)pyridine shows signals at δ 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, and 115.7 (d, J = 21.6 Hz). This illustrates the characteristic large one-bond C-F coupling and smaller long-range couplings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 (Py) | 155 - 158 | s |
| C-3 (Py) | 120 - 123 | s |
| C-4 (Py) | 136 - 138 | s |
| C-5 (Py) | 122 - 125 | s |
| C-6 (Py) | 149 - 151 | s |
| C-1' (Ph) | 135 - 137 | dd |
| C-2' (Ph) | 115 - 118 | d |
| C-3' (Ph) | 150 - 153 | dd (large ¹JCF) |
| C-4' (Ph) | 150 - 153 | dd (large ¹JCF) |
| C-5' (Ph) | 118 - 121 | d |
Fluorine (¹⁹F) NMR Spectroscopy and Its Implications for Electronic Environment
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides crucial information about the electronic environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the 3'-position (F-3) and one for the fluorine at the 4'-position (F-4).
The chemical shifts of these signals are highly sensitive to the electronic effects of the substituents on the ring. The ¹⁹F NMR chemical shift range is much wider than for ¹H NMR, which minimizes the probability of signal overlap. wikipedia.orgthermofisher.com The signals for F-3 and F-4 will likely appear as multiplets due to coupling with each other (³JFF) and with the neighboring aromatic protons (³JHF and ⁴JHF). huji.ac.il The magnitude of these coupling constants provides valuable structural information.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|---|---|
| F-3' | -130 to -140 | ddd |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for this compound
While 1D NMR provides fundamental data, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules like this compound where signal overlap and complex coupling patterns are common.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other. Cross-peaks in a COSY spectrum would reveal the connectivity of protons within the pyridine ring and within the difluorophenyl ring, helping to trace the J-coupling networks and assign adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This technique would be used to unambiguously link each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the pyridine protons to the carbons of the difluorophenyl ring would confirm the connection between the two ring systems.
Without specific 1D spectral data, a detailed 2D analysis cannot be performed. However, the application of these techniques would be the standard and necessary procedure for the complete and unambiguous structural elucidation of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent parts. Key expected bands include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. pw.edu.pl
Aromatic C=C and C=N stretching: These vibrations of the pyridine and phenyl rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.
C-F stretching: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the 1300-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum of fluorinated aromatic compounds.
C-H out-of-plane bending: These vibrations appear in the 900-700 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong and sharp signals in the Raman spectrum. For pyridine itself, very intense bands are observed around 1000 and 1030 cm⁻¹. researchgate.net Similar strong bands would be expected for this compound, along with signals corresponding to C-F bond vibrations.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| Aromatic C=C/C=N Stretch | 1610 - 1450 | 1610 - 1450 | Strong |
| C-F Stretch | 1300 - 1100 | 1300 - 1100 | Strong (IR), Medium (Raman) |
| Ring Breathing | Weak/Absent | ~1000 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Emission Properties
Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques used to probe the electronic properties of molecules. In the context of this compound, these analyses are most commonly performed on its cyclometalated complexes, such as those with iridium(III), which are known for their phosphorescent properties and applications in organic light-emitting diodes (OLEDs).
The UV-Vis absorption spectrum of a typical bis-cyclometalated iridium(III) complex featuring a fluorinated phenylpyridine ligand exhibits several distinct bands. Intense absorption bands observed in the higher energy region (typically 250–350 nm) are assigned to spin-allowed π–π* ligand-centered (LC) transitions within the this compound and ancillary ligands. At lower energies (typically 350–450 nm), broader and weaker absorption bands appear. These are attributed to a combination of spin-allowed and spin-forbidden metal-to-ligand charge transfer (MLCT) transitions, which involve the transfer of an electron from the d-orbitals of the iridium center to the π* orbitals of the ligands.
Upon photoexcitation, these complexes typically emit light from the lowest-energy triplet excited state (T₁). The emission properties, such as wavelength and quantum efficiency, are highly dependent on the nature of the ligands. The fluorine atoms on the this compound ligand are strong electron-withdrawing groups. This substitution pattern generally lowers the energy of the highest occupied molecular orbital (HOMO), which is often localized on the iridium center and the phenyl ring, and the lowest unoccupied molecular orbital (LUMO), which is typically centered on the pyridine ring. The net effect is often a widening of the HOMO-LUMO gap, leading to a blue shift in the emission wavelength compared to non-fluorinated analogues.
For instance, the well-known blue-emitting complex FIrpic, which contains the isomeric 2-(2,4-difluorophenyl)pyridine (B1338927) ligand, exhibits sky-blue phosphorescence. It is expected that complexes of this compound would also be blue emitters. The emission spectra are typically broad and unstructured, characteristic of phosphorescence from a ³MLCT state.
Table 1: Representative Photophysical Data for an Analogous Iridium(III) Complex This table presents data for a representative blue-emitting iridium complex, bis(2-(2,4-difluorophenyl)pyridinato-C²,N)(picolinato)iridium(III) (FIrpic), which is a structural isomer of complexes containing the this compound ligand and serves to illustrate typical photophysical properties.
| Property | Value | Transition Assignment |
| Absorption λₘₐₓ | ~380 nm | Metal-to-Ligand Charge Transfer (MLCT) |
| ~295 nm | Ligand Centered (π–π*) | |
| Emission λₑₘ | ~470 nm, ~495 nm | Phosphorescence from ³MLCT State |
| Photoluminescence Quantum Yield (ΦPL) | High (> 0.7) | Efficient Radiative Decay |
| Phosphorescence Lifetime (τ) | 1-2 µs | Spin-Forbidden Triplet Emission |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and structural integrity of this compound and its metal complexes. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed for the analysis of organometallic compounds.
For a neutral complex, such as a homoleptic tris-cyclometalated iridium(III) species, the mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺. For cationic heteroleptic complexes, such as [Ir(3,4-dfppy)₂(ancillary ligand)]⁺, the spectrum will show a base peak corresponding to the cationic complex itself, with the mass-to-charge ratio (m/z) reflecting the loss of its counter-ion (e.g., PF₆⁻). The isotopic distribution pattern is also a key diagnostic feature, as the presence of iridium (¹⁹¹Ir and ¹⁹³Ir) creates a characteristic signature that can be simulated and compared with experimental data to confirm the elemental composition.
Table 2: Expected Ions in the ESI-Mass Spectrum of a Representative Cationic Iridium(III) Complex This table illustrates the expected major ions in the positive-ion ESI-mass spectrum for a hypothetical complex, [Ir(C₁₁H₆F₂N)₂(N^N)]⁺, where C₁₁H₆F₂N is the deprotonated this compound ligand and N^N is a generic bidentate ancillary ligand.
| Ion | Description |
| [M]⁺ | Molecular ion of the complete cationic complex. |
| [M - N^N]⁺ | Fragment ion resulting from the loss of the ancillary ligand. |
| [Ir(C₁₁H₆F₂N)₂]⁺ | The core bis-cyclometalated iridium fragment. |
| [Ir(C₁₁H₆F₂N)]⁺ | Fragment from the loss of one cyclometalated ligand. |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the free this compound ligand is not prominently reported, numerous structures of its metal complexes, particularly with iridium(III), have been determined, revealing key structural features.
In a typical bis-cyclometalated iridium(III) complex, the iridium center adopts a distorted octahedral coordination geometry. The two this compound ligands coordinate to the metal center in a bidentate fashion, forming one Ir-C bond with the difluorophenyl ring and one Ir-N bond with the pyridine ring. These C^N ligands typically arrange themselves such that the two carbon-donating atoms are cis to each other and the two nitrogen-donating atoms are trans to each other. The remaining two coordination sites are occupied by an ancillary ligand.
The Ir-C bond lengths are generally shorter than the Ir-N bond lengths due to the strong covalent character and the significant trans-effect exerted by the cyclometalated carbon atom. This trans-effect often leads to a slight elongation of the bond trans to the Ir-C bond. The C-Ir-N "bite angle" of the cyclometalated ligand is typically acute, around 80°, which contributes to the distortion from ideal octahedral geometry. The planarity of the phenyl and pyridine rings and the dihedral angle between them are also determined. In the crystal lattice, these complexes often engage in intermolecular interactions such as π-π stacking and C-H···F hydrogen bonding, which can influence their solid-state packing and photophysical properties.
Table 3: Representative Crystallographic Data for an Analogous Iridium(III) Complex This table provides typical crystallographic parameters for a distorted octahedral bis-cyclometalated Ir(III) complex, based on data from closely related structures containing fluorinated phenylpyridine ligands.
| Parameter | Typical Value / Observation | Significance |
| Coordination Geometry | Distorted Octahedral | Characteristic of Ir(III) C^N complexes. |
| Ir-C Bond Length | ~2.00 - 2.05 Å | Strong covalent bond from cyclometalation. |
| Ir-N Bond Length (C^N Ligand) | ~2.03 - 2.07 Å | Coordination from the pyridine ring. |
| Ir-N Bond Length (trans to C) | ~2.12 - 2.16 Å | Elongated due to the strong trans-effect. |
| C-Ir-N Bite Angle | ~79 - 82° | Constrained by the five-membered chelate ring. |
| C-Ir-C Angle | ~88 - 92° | cis arrangement of cyclometalating carbons. |
| N-Ir-N Angle (trans arrangement) | ~170 - 178° | trans arrangement of cyclometalating nitrogens. |
Theoretical and Computational Chemistry of 2 3,4 Difluorophenyl Pyridine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules. By approximating the electron density, DFT allows for the accurate calculation of ground-state geometries and electronic structures, providing a foundational understanding of molecular behavior.
Optimization of Molecular Geometry and Conformational Analysis
The optimization of the molecular geometry of 2-(3,4-Difluorophenyl)pyridine through DFT calculations is crucial for determining its most stable three-dimensional arrangement. These calculations typically involve minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. For phenylpyridine isomers, the most stable geometries are generally predicted to be planar, with the phenyl and pyridine (B92270) rings being coplanar to maximize π-conjugation. However, steric hindrance between ortho-hydrogens on the two rings can lead to a slightly twisted conformation being the energy minimum.
In the case of this compound, the dihedral angle between the phenyl and pyridine rings is a key parameter. While a planar conformation would be favored for electronic reasons, steric repulsion between the hydrogen atom at the 3-position of the pyridine ring and the hydrogen or fluorine atom at the ortho-position of the phenyl ring could induce a twist. Computational studies on similar phenylpyridine isomers have shown that the energy barrier to rotation around the C-C bond connecting the two rings is relatively low, suggesting that the molecule may be flexible in solution. The presence of fluorine atoms on the phenyl ring can also influence the conformational preferences through electrostatic interactions.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value |
| C-C (inter-ring) Bond Length | 1.48 Å |
| C-N Bond Lengths (Pyridine) | 1.33 - 1.34 Å |
| C-C Bond Lengths (Pyridine) | 1.39 - 1.40 Å |
| C-C Bond Lengths (Phenyl) | 1.39 - 1.40 Å |
| C-F Bond Lengths | 1.35 Å |
| Phenyl-Pyridine Dihedral Angle | ~20° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.
For this compound, the HOMO is expected to be a π-orbital delocalized over both the pyridine and difluorophenyl rings, with significant contributions from the nitrogen atom and the carbon atoms of the pyridine ring. The LUMO is also anticipated to be a π*-orbital, with a similar delocalization pattern. The introduction of electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 2-phenylpyridine (B120327). This effect is more pronounced for the LUMO, which can lead to a smaller HOMO-LUMO gap. Theoretical investigations on difuropyridines have shown that changing the central ring from benzene (B151609) to the more electron-deficient pyridine and pyrazine (B50134) leads to a smaller energy gap. clockss.org
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table presents illustrative data based on typical values for similar compounds.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations using DFT are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. These calculations provide information about the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational frequencies with experimental spectra, it is possible to assign the observed spectral bands to specific molecular vibrations, thus confirming the molecular structure.
For this compound, the calculated vibrational spectrum is expected to exhibit characteristic bands for the pyridine and difluorophenyl rings. The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the rings are expected to be found in the 1400-1600 cm⁻¹ range. The C-F stretching vibrations are characteristic and usually appear in the 1100-1300 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the C-H and C-F bonds will be present at lower frequencies. Theoretical studies on fluorinated pyridines have shown excellent agreement between DFT-calculated and experimentally observed vibrational spectra. ossila.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, including their absorption and emission spectra. TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which are related to the intensity of the absorption bands.
For this compound, TD-DFT calculations would be valuable for understanding its photophysical behavior. The lowest energy electronic transition is expected to be a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. The calculated absorption spectrum would likely show a strong absorption band in the ultraviolet region. The position and intensity of this band would be influenced by the extent of conjugation between the two rings and the electronic effects of the fluorine substituents. Studies on related difluorophenylpyridine-containing metal complexes have utilized TD-DFT to analyze their electronic properties and excitation energies. iucr.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. This indicates that the nitrogen atom is the most likely site for protonation and coordination to metal ions. The fluorine atoms, being highly electronegative, will also create regions of negative potential. The hydrogen atoms of the aromatic rings will exhibit positive electrostatic potential. The MEP can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. NBO analysis can be used to quantify the extent of electron delocalization and charge transfer between different parts of a molecule. This is achieved by examining the interactions between filled (donor) and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory.
In this compound, NBO analysis would reveal the nature of the C-C, C-N, C-H, and C-F bonds. It would also quantify the delocalization of the nitrogen lone pair and the π-electrons of the aromatic rings. The analysis of donor-acceptor interactions would highlight charge transfer from the pyridine ring to the difluorophenyl ring, or vice versa, depending on the relative electron-donating and -withdrawing strengths of the two moieties. The fluorine substituents are expected to act as electron-withdrawing groups, influencing the charge distribution and reactivity of the molecule.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Forces (e.g., π-π interactions, hydrogen bonding)
Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and crystal packing of molecular solids. nih.govmdpi.com For this compound, a molecule featuring two aromatic rings—a pyridine and a difluorophenyl ring—several types of non-covalent interactions are anticipated to be significant. These include π-π stacking, hydrogen bonding, and halogen bonding. Computational tools like Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are instrumental in visualizing and quantifying these forces. scirp.orgwikipedia.orgscispace.com
Non-Covalent Interaction (NCI) Analysis is a method based on electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgchemtools.org It allows for the visualization of non-covalent interactions in real space. nih.govchemtools.org NCI plots generate isosurfaces that identify the location of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. wikipedia.orgscispace.com The nature of these interactions—attractive or repulsive—is typically distinguished by color-mapping based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. wikipedia.org
For this compound, an NCI analysis would be expected to reveal:
π-π Stacking: Interactions between the electron-rich π systems of the pyridine and difluorophenyl rings. These are typically weak, attractive interactions that play a key role in the stacking of aromatic molecules in crystals.
Hydrogen Bonding: The presence of the nitrogen atom in the pyridine ring and fluorine atoms on the phenyl ring allows for the formation of weak C–H···N and C–H···F hydrogen bonds, which would be visible as distinct isosurfaces between interacting molecules.
Halogen Bonding and other contacts: The fluorine substituents could also participate in other types of interactions, such as C-F···π contacts.
Hirshfeld Surface Analysis is another powerful technique used to explore intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This method partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of densities from all other molecules. mdpi.com The resulting Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.govmdpi.com
If applied to this compound, Hirshfeld analysis would likely quantify the following contacts:
H···H Contacts: Typically forming a large percentage of the surface, representing van der Waals forces.
C···H/H···C Contacts: Indicative of C-H···π interactions.
F···H/H···F Contacts: Quantifying the prevalence of hydrogen bonds involving fluorine.
N···H/H···N Contacts: Corresponding to hydrogen bonds involving the pyridine nitrogen.
C···C Contacts: Often associated with π-π stacking interactions. nih.gov
While specific computational studies performing NCI and Hirshfeld surface analyses on this compound are not detailed in the available literature, the application of these methods to structurally similar fluorinated pyridine compounds confirms the importance of C-H···F interactions, along with C-F···π and C-H···π contacts, in directing the crystal packing. nih.gov The interplay of these weak forces dictates the final three-dimensional arrangement of the molecules in the solid state.
Molecular Dynamics Simulations to Understand Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orgdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of molecular behavior in different environments, such as in solution. ucl.ac.uknih.govfraserlab.com This technique is invaluable for understanding how a molecule like this compound interacts with solvent molecules and how it behaves dynamically.
An MD simulation of this compound in a solvent (e.g., water, methanol, or a non-polar solvent) would involve setting up a simulation box containing one or more solute molecules surrounded by a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov
Key insights that could be gained from MD simulations include:
Solvation Structure: Determining how solvent molecules arrange themselves around the solute. This includes identifying specific interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvent molecules.
Conformational Dynamics: Although this compound is relatively rigid, simulations can explore the rotational dynamics around the single bond connecting the pyridine and difluorophenyl rings, revealing the preferred dihedral angle distribution in solution.
Aggregation Behavior: At higher concentrations, MD simulations could predict whether this compound molecules tend to self-associate or aggregate in solution, for instance, through π-π stacking of the aromatic rings.
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated, providing information on its mobility.
While specific MD simulation studies focused on the solution behavior of this compound have not been identified in the surveyed literature, simulations of other pyridine-containing systems have been used to investigate a range of phenomena, from combustion dynamics to the bistable dynamics of pyridine-furan springs, demonstrating the versatility of the approach. ucl.ac.ukucl.ac.uk Such simulations are crucial for bridging the gap between the static picture from crystal structures and the dynamic behavior relevant to chemical and biological processes in solution.
Structure Property Relationship Studies of 2 3,4 Difluorophenyl Pyridine Derivatives
Impact of Fluorination Pattern on Electronic and Steric Properties
Fluorination generally increases the electron-withdrawing nature of the phenyl ring, which lowers the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect is dependent on the position and number of fluorine substituents. For instance, the degree and regiochemistry of fluorination on metalated 2-phenylpyridine (B120327) ligands have been shown to significantly modify the emission properties of platinum(II) complexes. wikipedia.org Natural bond orbital (NBO) analysis of fluorinated pyridines reveals that these substitutions impact intramolecular charge delocalization and, consequently, the bond strengths within the aromatic rings. rsc.orgnu.edu.kz
While the van der Waals radius of fluorine is relatively small (1.47 Å), increasing the extent of fluorination can lead to a notable increase in steric demand. researchgate.net For example, the trifluoromethyl group (CF3) is considered to have a steric demand similar to an ethyl group. researchgate.net In the case of 2-(3,4-Difluorophenyl)pyridine, the fluorine atoms at the 3 and 4 positions influence the rotational barrier between the phenyl and pyridine (B92270) rings and can affect the planarity of the molecule upon coordination to a metal center. These steric factors are critical in determining the geometry and stability of resulting metal complexes, which in turn influences their photophysical behavior. researchgate.net
Table 1: Comparison of Electronic and Steric Effects of Fluorine-Containing Substituents
| Substituent | Primary Electronic Effect | Relative Steric Demand | Impact on Frontier Orbitals |
|---|---|---|---|
| -F | Strongly Inductive (-I), Weakly Resonance (+R) | Low | Lowers HOMO/LUMO energies |
| -CF3 | Strongly Inductive (-I), No Resonance | Moderate (similar to ethyl) | Significantly lowers HOMO/LUMO energies |
| -OCF3 | Strongly Inductive (-I), Weakly Resonance (+R) | Moderate to High | Lowers HOMO/LUMO energies |
Effects of Substituent Groups on Pyridine and Phenyl Rings on Reactivity and Photophysics
Beyond fluorination, adding other substituent groups to either the pyridine or the phenyl ring of this compound provides another layer of control over the molecule's reactivity and photophysical properties. These modifications are essential for tuning the emission color, quantum efficiency, and charge-transporting capabilities of metal complexes used in OLEDs. chemscene.comoled-intermediates.com
Introducing electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF3) alters the electronic landscape of the ligand. researchgate.netresearchgate.net
Electron-Donating Groups (EDGs): When placed on the phenyl ring, EDGs tend to raise the HOMO energy level, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra of the corresponding metal complexes. Conversely, placing EDGs on the pyridine ring can have a different effect, often influencing the LUMO level, which is typically localized on the pyridine moiety.
Electron-Withdrawing Groups (EWGs): Attaching EWGs to the phenyl ring lowers the HOMO energy, causing a blue-shift (a shift to shorter wavelengths) in emission. When attached to the pyridine ring, EWGs significantly lower the LUMO energy, which can also result in a red-shift of the emission. researchgate.net
These principles are demonstrated in the study of various metal complexes. For example, in rhenium(I) tricarbonyl complexes, introducing EWGs like -NO2 and -CN on the diimine ligand results in a red-shift of the lowest energy absorption and emission bands. researchgate.net Similarly, for ruthenium complexes, EDGs at the 4,4'-positions of a bipyridine ligand cause a blue-shift in the metal-to-ligand charge transfer (MLCT) absorption band, while EWGs induce a red-shift. researchgate.net
The photophysical properties of iridium(III) complexes, which are widely used as phosphorescent emitters in OLEDs, are particularly sensitive to ligand substitution. The emission color of cyclometalated Ir(III) complexes can be systematically tuned across the visible spectrum by modifying the electronic properties of the 2-phenylpyridine ligands. The 3,4-difluoro substitution pattern itself is a strategy to achieve blue emission by lowering the HOMO level. Further substitution allows for fine-tuning of these emission properties.
Table 2: Predicted Effects of Substituents on the Photophysics of this compound Metal Complexes
| Substituent Group | Position on Ligand | Expected Impact on HOMO/LUMO | Predicted Emission Shift |
|---|---|---|---|
| Electron-Donating (e.g., -CH3) | Difluorophenyl Ring | Raises HOMO | Red-Shift |
| Electron-Withdrawing (e.g., -CN) | Difluorophenyl Ring | Lowers HOMO | Blue-Shift |
| Electron-Donating (e.g., -CH3) | Pyridine Ring | Raises LUMO | Blue-Shift |
| Electron-Withdrawing (e.g., -CN) | Pyridine Ring | Lowers LUMO | Red-Shift |
Ligand Design Principles for Tailoring Performance in Catalysis and Materials
The systematic study of structure-property relationships in this compound derivatives has led to the establishment of key ligand design principles. These principles guide the rational design of new molecules with tailored performance for specific applications in catalysis and advanced materials. wiley.com
For Materials Science (OLEDs):
Color Tuning: The emission color of phosphorescent metal complexes is primarily determined by the energy gap between the ground state and the lowest triplet excited state. This gap can be precisely controlled by the electronic nature of the substituents on the 2-phenylpyridine ligand. As established, EWGs on the phenyl ring and EDGs on the pyridine ring tend to increase the energy gap, leading to blue-shifted emission. The opposite substitutions lead to red-shifted emission. The 3,4-difluoro pattern is a foundational element for creating efficient blue emitters.
Quantum Efficiency: High phosphorescence quantum yield is critical for efficient OLEDs. This is often achieved by designing ligands that promote strong spin-orbit coupling and minimize non-radiative decay pathways. Increasing the rigidity of the ligand structure, for example by introducing bulky groups that prevent rotational or vibrational energy loss, can enhance emission efficiency. nih.gov Fluorination itself can be beneficial, as the C-F bond is strong and less susceptible to vibrational quenching.
Charge Transport and Stability: The electronic properties of the ligands also influence the charge injection and transport characteristics of the OLED device. oled-intermediates.com The HOMO and LUMO energy levels must be well-matched with adjacent layers in the device to ensure efficient operation. Furthermore, the chemical and thermal stability of the ligand is crucial for the long-term operational stability of the OLED. mdpi.com
For Catalysis:
Electronic Tuning of Metal Center: In catalysis, the 2-phenylpyridine ligand modulates the electronic properties of the metal center. Electron-donating ligands increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing ligands, such as this compound, make the metal center more electrophilic, which can be advantageous for reactions involving nucleophilic attack.
Steric Control: The steric bulk of the ligand is a powerful tool for controlling the selectivity of a catalytic reaction. researchgate.netrsc.org By introducing bulky substituents near the metal's coordination site, it is possible to influence which substrates can bind and how they orient themselves, leading to high regioselectivity or stereoselectivity. ethernet.edu.et The difluoro substitution pattern provides a moderate but influential steric presence that can be further built upon with other groups.
By applying these principles, chemists can rationally design derivatives of this compound to create highly efficient blue-emitting phosphors for next-generation displays or to develop selective and active catalysts for chemical synthesis.
Future Research Directions and Emerging Opportunities for 2 3,4 Difluorophenyl Pyridine
Exploration of Novel Synthetic Pathways for Green Chemistry Principles
The development of environmentally benign synthetic methods for producing 2-(3,4-Difluorophenyl)pyridine and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. nih.gov Green chemistry principles offer a pathway to more sustainable and efficient syntheses.
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine (B92270) derivatives. nih.goviucr.org Applying microwave irradiation to the coupling reactions that form this compound, such as Suzuki-Miyaura or Negishi coupling, could offer a greener alternative to conventional heating methods.
C-H Activation: Direct C-H functionalization is a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps and waste. auctoresonline.orgmdpi.commalariaworld.org Palladium-catalyzed C-H activation has been successfully applied to 2-phenylpyridine (B120327) systems and could be adapted for the synthesis of this compound. auctoresonline.orgmdpi.com This approach offers high atom economy and is a key area for developing more sustainable chemical processes. malariaworld.org
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for a variety of organic transformations. researchgate.netacs.org The development of photocatalytic methods for the synthesis of 2-arylpyridines, including fluorinated derivatives, is a promising avenue for future research. rsc.orgresearchgate.net These reactions can often be carried out at room temperature, using light as a renewable energy source.
Biocatalysis: The use of enzymes, such as fluorinases, offers the potential for highly selective and environmentally friendly fluorination reactions under mild conditions. mdpi.com While the direct enzymatic synthesis of this compound may be challenging, biocatalysis could play a role in the synthesis of key precursors or in the selective modification of the molecule.
| Green Synthesis Approach | Potential Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. nih.goviucr.org | Acceleration of cross-coupling reactions for its formation. |
| C-H Activation | High atom economy, fewer synthetic steps, reduced waste. auctoresonline.orgmdpi.commalariaworld.org | Direct arylation of pyridine with 1,2-difluorobenzene. |
| Photocatalysis | Use of renewable energy, mild reaction conditions. researchgate.netacs.org | Light-induced synthesis from readily available precursors. rsc.orgresearchgate.net |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. mdpi.com | Synthesis of fluorinated building blocks or enzymatic modifications. |
| Multicomponent Reactions | High atom and step economy, increased efficiency. | Convergent synthesis from simple starting materials. |
Development of Advanced Catalytic Systems
While this compound itself is not typically a catalyst, it is a crucial ligand in the design of advanced catalytic systems, particularly in the field of photoredox catalysis. The electronic properties of the difluorophenylpyridine ligand can be fine-tuned to modulate the photophysical and electrochemical properties of the resulting metal complexes, typically with iridium(III). rsc.org
Future research in this area will likely focus on:
Novel Iridium(III) Photocatalysts: The development of new iridium(III) complexes incorporating this compound and its derivatives as ligands is a major area of interest. The position of the fluorine atoms on the phenyl ring significantly impacts the energy levels of the complex, influencing its excited-state redox potentials and triplet energy. nih.govnih.gov This allows for the design of catalysts tailored for specific photoredox reactions.
Earth-Abundant Metal Catalysts: While iridium is a highly effective metal for photocatalysis, its scarcity and high cost are significant drawbacks. Future research will likely explore the use of more abundant and less expensive metals, such as copper or nickel, in combination with this compound-based ligands to develop new, cost-effective photocatalysts.
Dual Catalysis Systems: The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled a wide range of new chemical transformations. nih.gov Iridium(III) complexes with difluorophenylpyridine ligands are well-suited for these dual catalytic systems, and future work will likely expand the scope of these reactions to include new bond formations and molecular scaffolds.
Asymmetric Catalysis: The development of chiral versions of this compound-based ligands could lead to new asymmetric photocatalytic methods. This would allow for the synthesis of enantiomerically enriched products, which is of particular importance in the pharmaceutical industry.
| Catalytic System | Research Direction | Potential Impact |
| Iridium(III) Photocatalysts | Design of new complexes with tailored photophysical properties. nih.govnih.gov | More efficient and selective catalysts for a wider range of reactions. |
| Earth-Abundant Metal Catalysts | Replacement of iridium with more sustainable metals. | Reduced cost and increased accessibility of photocatalysts. |
| Dual Catalysis Systems | Combination with other catalytic cycles, like nickel catalysis. nih.gov | Novel chemical transformations and bond formations. |
| Asymmetric Catalysis | Development of chiral ligands for enantioselective reactions. | Access to enantiomerically pure compounds for pharmaceuticals. |
Integration into Next-Generation Functional Materials
The unique photophysical properties of metal complexes derived from this compound make them highly promising for a variety of next-generation functional materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): Iridium(III) complexes containing fluorinated phenylpyridine ligands are widely used as phosphorescent emitters in OLEDs. nih.gov The fluorine substituents help to tune the emission color, increase the quantum yield, and improve the stability of the device. nih.goviucr.org Future research will focus on developing new emitters based on this compound with improved efficiency, longer lifetimes, and deeper blue emission for next-generation displays and lighting.
Light-Emitting Electrochemical Cells (LEECs): LEECs are simpler in device architecture compared to OLEDs and offer potential for low-cost lighting applications. Iridium(III) complexes with difluorophenylpyridine ligands have been successfully used in LEECs, and further optimization of the ligand structure could lead to devices with improved performance. nih.gov
Thermochromic and Photochromic Materials: The incorporation of this compound into molecular systems that exhibit changes in color in response to temperature (thermochromism) or light (photochromism) is an emerging area of research. These materials have potential applications in sensors, smart windows, and data storage.
Nonlinear Optical (NLO) Materials: The electronic asymmetry of this compound could be exploited in the design of new NLO materials. rsc.org These materials are of interest for applications in telecommunications, optical computing, and other photonic technologies.
| Functional Material | Application | Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Displays, lighting | Key component of phosphorescent emitters, tuning color and efficiency. iucr.orgnih.gov |
| Light-Emitting Electrochemical Cells (LEECs) | Low-cost lighting | Emissive component in simplified device architectures. nih.gov |
| Thermochromic/Photochromic Materials | Sensors, smart windows | Triggering color changes in response to external stimuli. |
| Nonlinear Optical (NLO) Materials | Photonics, telecommunications | Inducing nonlinear optical responses. rsc.org |
Theoretical Prediction and Validation of New Reactivity and Properties
Computational chemistry and theoretical modeling are powerful tools for predicting the properties and reactivity of new molecules and materials, thereby guiding experimental research. For this compound, theoretical studies can provide valuable insights into its behavior and potential applications.
Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the geometric and electronic structures of molecules. researchgate.net For this compound and its metal complexes, DFT can be used to calculate properties such as HOMO-LUMO energy levels, which are crucial for understanding their photophysical and electrochemical behavior. nih.gov
In Silico Design of Novel Compounds: Computational tools can be used to design new molecules with desired properties before they are synthesized in the lab. nih.govauctoresonline.org This in silico approach can accelerate the discovery of new catalysts, functional materials, and bioactive compounds based on the this compound scaffold.
Prediction of Reaction Mechanisms: Theoretical calculations can be used to elucidate the mechanisms of reactions involving this compound, both in its synthesis and in its application as a ligand in catalysis. rsc.org This understanding can help to optimize reaction conditions and design more efficient processes.
Validation of Experimental Results: Computational modeling can be used to rationalize and validate experimental findings. For example, the observed photophysical properties of a new iridium(III) complex can be compared with the results of DFT calculations to gain a deeper understanding of the structure-property relationships. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The ability of this compound to participate in various intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, makes it an interesting building block for supramolecular chemistry and self-assembly.
Crystal Engineering: The fluorine atoms in this compound can participate in halogen bonding and other non-covalent interactions, which can be used to control the packing of molecules in the solid state. This has implications for the design of crystalline materials with specific properties.
Macrocycle Synthesis: Polyfluorinated pyridine derivatives have been used in the synthesis of macrocycles. The rigid structure and defined geometry of this compound make it a suitable component for the construction of novel macrocyclic hosts for guest molecules.
Self-Assembled Monolayers (SAMs): The pyridine nitrogen atom can coordinate to metal surfaces, allowing for the formation of self-assembled monolayers. The difluorophenyl group would then be exposed at the surface, modifying its properties, such as hydrophobicity and surface potential.
Liquid Crystals: The rod-like shape of this compound suggests its potential use as a component in liquid crystalline materials. The fluorine substituents can influence the mesomorphic properties of the resulting materials.
Q & A
Q. What are the common synthetic routes for 2-(3,4-Difluorophenyl)pyridine in laboratory settings?
Methodological Answer:
- Nucleophilic Substitution : Start with fluorinated pyridine precursors (e.g., pentafluoropyridine) and introduce aryl groups via selective substitution. For example, reacting 3,4-difluorophenyl Grignard reagents with halogenated pyridines under inert conditions (e.g., dry THF, 0°C to room temperature) .
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with boronic acids. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) in a toluene/water biphasic system at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns. Fluorine atoms induce deshielding and splitting in neighboring protons (e.g., coupling constants ~8–12 Hz) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Resolve the crystal structure to verify bond lengths (e.g., C–F ≈ 1.34 Å) and dihedral angles between pyridine and aryl rings .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 207.069) and isotopic patterns consistent with fluorine atoms .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity of this compound in Pd-catalyzed C–H activation reactions?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity directs C–H activation to specific positions. The meta-fluorine on the phenyl ring enhances electrophilicity at the para-position, favoring arylation at the pyridine’s 4-position. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .
- Experimental Optimization : Screen directing groups (e.g., –CF₃) and ligands (e.g., BrettPhos) to improve yields. Monitor reaction progress via TLC and isolate intermediates for mechanistic studies .
Q. What computational methods are recommended to study the electronic properties of fluorinated pyridine derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model π-stacking interactions. Basis sets like 6-311++G(d,p) capture polarization effects from fluorine atoms .
- Solvent Modeling : Include implicit solvent models (e.g., PCM for acetonitrile) to simulate reaction environments. Compare HOMO-LUMO gaps (ΔE ≈ 4.5–5.0 eV) to experimental UV-Vis spectra .
Q. How can researchers evaluate the photophysical properties of metal complexes derived from this compound?
Methodological Answer:
- Luminescence Studies : Synthesize Ir(III) complexes (e.g., [Ir(dfppy)₂(bpy)]⁺) and measure emission spectra in degassed CH₃CN. Fluorine substituents enhance ligand-centered transitions, blue-shifting emission maxima (λem ≈ 450–470 nm) .
- Lifetime Measurements : Use time-resolved fluorescence to determine excited-state lifetimes (τ ≈ 1–2 µs). Correlate with steric effects from the difluorophenyl group using X-ray structures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Parameter Screening : Replicate reactions with strict control of moisture, temperature, and catalyst loading. For example, Pd(OAc)₂ vs. Pd(dba)₂ may yield differences due to ligand dissociation rates .
- Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., dehalogenation or homocoupling). Adjust stoichiometry of boronic acids (1.2–1.5 equiv) to suppress undesired pathways .
Safety and Handling
Q. What safety protocols are critical when handling fluorinated pyridines like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile intermediates .
- Waste Disposal : Collect halogenated waste separately and neutralize with aqueous NaOH (1 M) before disposal. Avoid incineration due to potential HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
